4-bromo-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
Description
4-bromo-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a halogenated benzamide derivative featuring a tetrahydroquinoline core substituted with a 4-fluorobenzenesulfonyl group at the 1-position and a 4-bromobenzamide moiety at the 6-position. The synthesis of such derivatives typically involves multi-step reactions, including Friedel-Crafts acylations, nucleophilic substitutions, and coupling reactions, as evidenced by related compounds in the literature .
Properties
IUPAC Name |
4-bromo-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrFN2O3S/c23-17-5-3-15(4-6-17)22(27)25-19-9-12-21-16(14-19)2-1-13-26(21)30(28,29)20-10-7-18(24)8-11-20/h3-12,14H,1-2,13H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSLXOGLVBXBBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)Br)N(C1)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydroquinoline core, followed by the introduction of the bromine and fluorobenzenesulfonyl groups. The final step involves the formation of the benzamide linkage.
Preparation of Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of Bromine: Bromination can be carried out using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Introduction of Fluorobenzenesulfonyl Group: This step involves the reaction of the tetrahydroquinoline intermediate with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Formation of Benzamide Linkage: The final step is the coupling of the brominated tetrahydroquinoline with a benzoyl chloride derivative to form the benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: Pd/C in hydrogen atmosphere, LiAlH4 in dry ether.
Substitution: Nucleophiles in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of quinoline derivatives with oxidized functional groups.
Reduction: Formation of reduced tetrahydroquinoline derivatives.
Substitution: Formation of substituted tetrahydroquinoline derivatives with various functional groups.
Scientific Research Applications
4-bromo-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs targeting various diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific properties such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-bromo-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide involves its interaction with specific molecular targets. The fluorobenzenesulfonyl group can interact with proteins or enzymes, potentially inhibiting their activity. The tetrahydroquinoline core can interact with various receptors or ion channels, modulating their function.
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
Structural Modifications and Substituent Effects
The compound’s structural analogs differ primarily in halogen substituents (Br, Cl, F), sulfonyl/amide group positioning, and auxiliary functional groups. Below is a comparative analysis of key analogs:
Spectral and Physicochemical Properties
- IR Spectroscopy :
- NMR Spectroscopy: Tetrahydroquinoline protons (δ 1.5–4.0 ppm) and aromatic protons (δ 7.0–8.5 ppm) align with reported analogs . Halogen substituents (Br, Cl) deshield adjacent protons, as seen in the 3-chloro analog’s benzamide signals .
Biological Activity
Molecular Formula
The molecular formula of the compound is , indicating a complex structure with multiple functional groups.
Structure
The compound features a bromobenzamide core linked to a tetrahydroquinoline moiety via a sulfonyl group. This structural arrangement may contribute to its biological activity by facilitating interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 414.32 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO and DMF |
| Log P (octanol-water) | 3.5 |
Research indicates that compounds similar to 4-bromo-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide may exhibit activity as cholinesterase inhibitors . Cholinesterases are enzymes that break down acetylcholine, a neurotransmitter involved in muscle contraction and cognitive functions. Inhibition of these enzymes can lead to increased levels of acetylcholine, potentially enhancing cognitive function or exhibiting neuroprotective effects.
Case Studies and Research Findings
- Cholinesterase Inhibition : A study investigated various derivatives of tetrahydroquinoline for their ability to inhibit acetylcholinesterase (AChE). The derivatives were synthesized and tested using Ellman's spectrophotometric method, revealing that certain modifications could enhance inhibitory potency compared to known inhibitors like tacrine .
- Neuroprotective Effects : Another research effort focused on the neuroprotective potential of similar compounds in models of neurodegenerative diseases. It was found that these compounds could reduce oxidative stress markers and improve neuronal survival in vitro .
- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of the compound to AChE and other targets. These studies suggest that the sulfonyl group plays a crucial role in facilitating strong interactions with the enzyme's active site .
Table 2: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
